molecular formula C9H12N4OS B12216446 4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide

4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide

Cat. No.: B12216446
M. Wt: 224.29 g/mol
InChI Key: HJCGVQDEMSOVGB-UHFFFAOYSA-N
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Description

4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide is a compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the reversible hydration of carbon dioxide to bicarbonate ions. This inhibition can lead to a decrease in the proliferation of cancer cells . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-1-(4-pyridylcarbonyl)thiosemicarbazide is unique due to its specific structural features, such as the ethyl group and the pyridylcarbonyl moiety. These features contribute to its distinct biological activities and make it a valuable compound for various research applications .

Properties

IUPAC Name

1-ethyl-3-(pyridine-4-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c1-2-11-9(15)13-12-8(14)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCGVQDEMSOVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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